molecular formula C8H8BNO6 B577373 4-Acetoxy-3-nitrophenylboronic acid CAS No. 1217501-24-0

4-Acetoxy-3-nitrophenylboronic acid

Cat. No.: B577373
CAS No.: 1217501-24-0
M. Wt: 224.963
InChI Key: LTPFDMOIHFZVAD-UHFFFAOYSA-N
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Description

4-Acetoxy-3-nitrophenylboronic acid is an organoboron compound with the molecular formula C8H8BNO6. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an acetoxy group at the 4-position and a nitro group at the 3-position. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-3-nitrophenylboronic acid typically involves the following steps:

    Nitration: The starting material, phenylboronic acid, undergoes nitration to introduce the nitro group at the 3-position.

    Acetylation: The nitrated product is then acetylated to introduce the acetoxy group at the 4-position.

These reactions are generally carried out under controlled conditions to ensure the selective introduction of functional groups. The nitration reaction often requires a mixture of concentrated nitric acid and sulfuric acid, while the acetylation can be performed using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more robust catalysts and solvents to handle the increased reaction volumes .

Mechanism of Action

Properties

IUPAC Name

(4-acetyloxy-3-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO6/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPFDMOIHFZVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(=O)C)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675412
Record name [4-(Acetyloxy)-3-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-24-0
Record name [4-(Acetyloxy)-3-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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